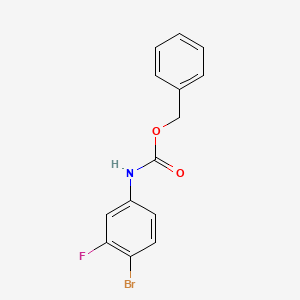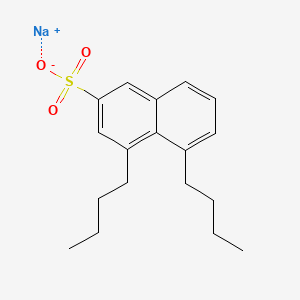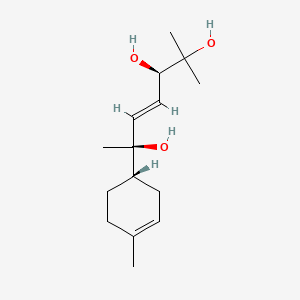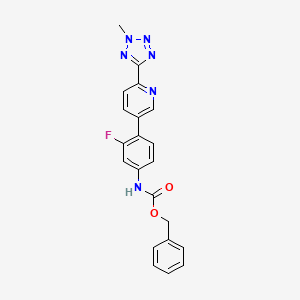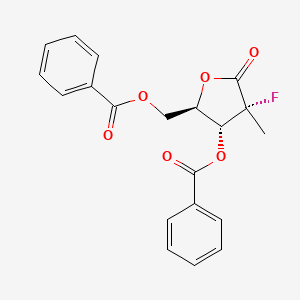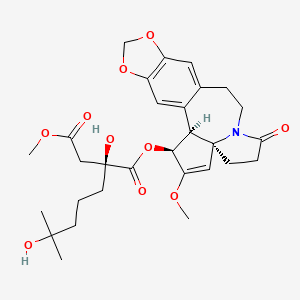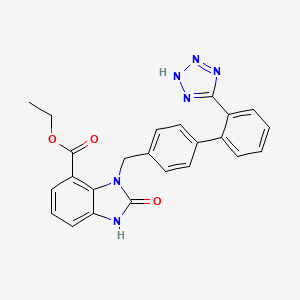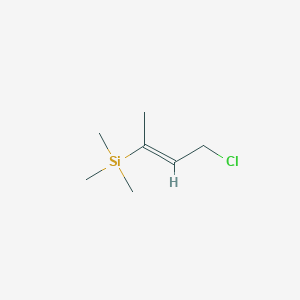
1,1,1-Trichloromethanesulfonic Acid 1,1'-Anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloromethanesulfonic Acid 1,1’-Anhydride is a chemical compound with the molecular formula C2Cl6O5S2 and a molecular weight of 380.87 . This compound is a derivative of 1,1,1-Trichloromethanesulfonic Acid, known for its strong acidic properties and its use in various protonation reactions.
Preparation Methods
The synthesis of 1,1,1-Trichloromethanesulfonic Acid 1,1’-Anhydride typically involves the reaction of 1,1,1-Trichloromethanesulfonic Acid with dehydrating agents under controlled conditions. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield .
Chemical Reactions Analysis
1,1,1-Trichloromethanesulfonic Acid 1,1’-Anhydride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1-Trichloromethanesulfonic Acid 1,1’-Anhydride is utilized in various scientific research applications:
Chemistry: It serves as a catalyst and reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: Its strong acidic properties make it useful in biochemical assays and other biological experiments.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1,1-Trichloromethanesulfonic Acid 1,1’-Anhydride exerts its effects involves its strong acidic nature, which allows it to protonate various substrates. This protonation can activate or deactivate molecular targets, influencing various chemical pathways and reactions .
Comparison with Similar Compounds
1,1,1-Trichloromethanesulfonic Acid 1,1’-Anhydride is unique due to its high reactivity and strong acidic properties. Similar compounds include:
1,1,1-Trichloromethanesulfonic Acid: The parent compound, known for its strong acidity and use in protonation reactions.
Methanesulfonic Acid: Another strong acid used in similar applications but with different reactivity and properties.
Trifluoromethanesulfonic Acid: Known for its even stronger acidity and different reactivity profile.
Properties
CAS No. |
1404116-76-2 |
|---|---|
Molecular Formula |
C2Cl6O5S2 |
Molecular Weight |
380.837 |
IUPAC Name |
trichloromethylsulfonyl trichloromethanesulfonate |
InChI |
InChI=1S/C2Cl6O5S2/c3-1(4,5)14(9,10)13-15(11,12)2(6,7)8 |
InChI Key |
DGCFCIXSJPYNLX-UHFFFAOYSA-N |
SMILES |
C(S(=O)(=O)OS(=O)(=O)C(Cl)(Cl)Cl)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B570614.png)
